molecular formula C8H12O3 B13811896 methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate

methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13811896
M. Wt: 156.18 g/mol
InChI Key: WIIAYPFYDIVMMA-JKMUOGBPSA-N
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Description

Methyl (1S,4R,5S)-4-hydroxybicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, leveraging the efficiency and selectivity of photoredox catalysis. The use of continuous flow reactors can further enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and carboxylate ester play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and carboxylate ester make it versatile for various chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6,9H,2-4H2,1H3/t5-,6-,8+/m1/s1

InChI Key

WIIAYPFYDIVMMA-JKMUOGBPSA-N

Isomeric SMILES

COC(=O)[C@]12CC[C@H]([C@H]1C2)O

Canonical SMILES

COC(=O)C12CCC(C1C2)O

Origin of Product

United States

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